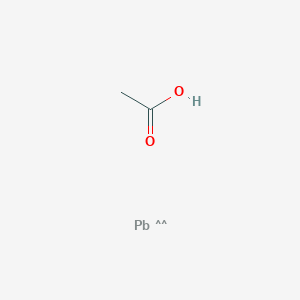
Lead acetate
カタログ番号 B147946
:
301-04-2
分子量: 267 g/mol
InChIキー: PNZVFASWDSMJER-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US05883259
Procedure details


The hydroxyimine compound (6.31 g, 0.02 mol) synthesized from the above step was dissolved in 300 ml of THF, and 9.35 g of lead tetraacetate (95%) was slowly added thereto with stirring. The reaction mixture was vigorously stirred for 2 hours, and lead diacetate crystals produced as a by-product was removed by filtration. After recrystallization from THF, 2-(4-nitrophenyl)-6-[N-methyl-N-(2-hydroxyethyl)amino]benzoxazole was obtained as dark red crystals [yield: 5.31 g, 85%].
[Compound]
Name
hydroxyimine
Quantity
6.31 g
Type
reactant
Reaction Step One

Name
lead tetraacetate
Quantity
9.35 g
Type
reactant
Reaction Step Two


Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[C:5]([O-:8])(=[O:7])[CH3:6].C([O-])(=O)C.C([O-])(=O)C.[Pb+4:17]>C1COCC1>[C:1]([O-:4])(=[O:3])[CH3:2].[C:5]([O-:8])(=[O:7])[CH3:6].[Pb+2:17] |f:0.1.2.3.4,6.7.8|
|
Inputs


Step One
[Compound]
|
Name
|
hydroxyimine
|
|
Quantity
|
6.31 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
lead tetraacetate
|
|
Quantity
|
9.35 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].[Pb+4]
|
Step Three
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was vigorously stirred for 2 hours
|
|
Duration
|
2 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)[O-].C(C)(=O)[O-].[Pb+2]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
